2H-Perfluoro-2-dodecenoate

Description

Propriétés

IUPAC Name |

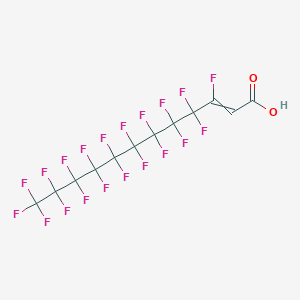

3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-icosafluorododec-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F20O2/c13-2(1-3(33)34)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)12(30,31)32/h1H,(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNPKTMXAFCAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70895723 | |

| Record name | 2H-Perfluoro-2-dodecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70887-94-4 | |

| Record name | 2H-Perfluoro-2-dodecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70895723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Fluorotelomer-Based Synthesis

- Starting Materials: Fluorotelomer olefins such as 10:2 fluorotelomer olefin are often used as precursors.

- Process: The olefin undergoes partial oxidation or carboxylation to form the corresponding perfluoroalkenoic acid or its salts (this compound).

- Extraction and Purification: The product is isolated by solvent extraction and solid phase extraction techniques, avoiding contamination from Teflon or fluoropolymer materials.

Epoxidation and Subsequent Functionalization

- Epoxidation: Olefinic precursors are epoxidized using hydrogen peroxide and ruthenium-based catalysts at room temperature to yield epoxides.

- Carboxylation: These epoxides are then converted to cyclic carbonates or further functionalized to introduce carboxylate groups, sometimes under CO2 pressure with catalytic systems such as phosphonium salts and molybdenum oxides.

- Reaction Conditions: Optimized conditions include temperatures around 100°C, CO2 pressures between 10 and 50 bar, and reaction times of 16–24 hours to achieve high conversion and selectivity.

Detailed Preparation Methodology

Extraction and Sample Preparation (Analytical Context)

- Sediment or aqueous samples containing this compound are freeze-dried, sieved, and extracted using aqueous acetic acid and methanol mixtures.

- Sonication and centrifugation steps are repeated to maximize extraction efficiency.

- Solid phase extraction (SPE) with C18 cartridges followed by elution with methanol and concentration yields purified analyte suitable for analysis or further use.

Catalytic Isomerization and Synthesis

- Industrially relevant perfluorinated olefins can be isomerized using catalysts such as potassium fluoride with crown ethers to improve catalyst solubility and reaction rates.

- Typical reaction conditions involve moderate temperatures (~40°C), catalyst loading around 5 mol%, and reaction times of approximately 3 hours.

- The method yields high conversion rates (~99%) and can be adapted for preparing related perfluorinated intermediates.

Oxidation to Epoxides and Further Derivatives

- Perfluoro-2,3-epoxy derivatives can be synthesized by oxidation using sodium hypochlorite in mixed solvents like dioxane or acetonitrile-water mixtures.

- Reaction times are typically about 1 hour, with yields ranging from 68% to over 90% depending on conditions and substrate purity.

- These epoxides serve as key intermediates for further conversion to perfluorinated acids or esters, including this compound.

Comparative Data Table of Preparation Parameters

Research Findings and Optimization Notes

- Selectivity and Yield: High CO2 pressures (≥30 bar) significantly improve selectivity (>90%) in carbonate formation from epoxides, crucial for downstream synthesis of unsaturated perfluorinated acids.

- Catalyst Systems: Phosphonium salts combined with MoO3 provide excellent catalytic activity and stereoselectivity in epoxide carboxylation reactions.

- Solvent Effects: Polar aprotic solvents such as acetonitrile and dimethylformamide facilitate oligomerization and isomerization reactions, with crown ethers enhancing catalyst solubility and accelerating reaction rates.

- Safety and Equipment: Preparation methods often require specialized equipment resistant to fluorinated compounds and conditions involving elevated temperatures and pressures, demanding rigorous cleaning protocols to avoid contamination.

Analyse Des Réactions Chimiques

Types of Reactions

2H-Perfluoro-2-dodecenoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield partially fluorinated compounds with different functional groups.

Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific solvents to facilitate the exchange of fluorine atoms with other groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols or amines. Substitution reactions can result in a wide range of functionalized fluorinated compounds.

Applications De Recherche Scientifique

The applications of 2H-Perfluoro-2-dodecenoic acid are varied, spanning chemistry, biology, medicine, and industry. Its unique fluorinated structure and chemical properties make it valuable in several scientific and industrial fields.

Scientific Applications

Chemistry: 2H-Perfluoro-2-dodecenoic acid serves as a building block in synthesizing complex fluorinated compounds. Its unique properties enhance chemical resistance and stability in novel materials.

Biology and Medicine: The fluorinated nature of 2H-Perfluoro-2-dodecenoic acid allows it to interact uniquely with biological molecules, making it a candidate in drug development. Its stability and resistance to metabolic degradation can be advantageous in designing long-lasting pharmaceuticals. Research indicates that perfluorinated compounds may have biological effects, including endocrine disruption, immune system effects, and developmental toxicity. Studies have shown associations between exposure to perfluorinated compounds and adverse health outcomes.

Industry: 2H-Perfluoro-2-dodecenoic acid is used in producing specialty polymers and coatings requiring high chemical resistance. It is also utilized in developing advanced electronic materials and components.

Potential Interactions

The mechanism of action of 2H-Perfluoro-2-dodecenoic acid involves interactions with molecular targets through its fluorinated groups, affecting binding affinity and specificity towards enzymes, receptors, and other biological macromolecules. These interactions can lead to:

- Inhibition or activation of specific biochemical pathways.

- Modulation of enzyme activity, potentially affecting metabolic processes.

- Alteration of receptor signaling pathways, which could have implications for drug efficacy and safety.

Mécanisme D'action

The mechanism of action of 2H-Perfluoro-2-dodecenoate is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation. The molecular targets and pathways involved in its action depend on the specific application. For example, in drug delivery, the compound may interact with cellular membranes to facilitate the transport of therapeutic agents.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The primary structural differentiator of 2H-Perfluoro-2-dodecenoate is its unsaturated perfluorinated chain (12 carbons with a double bond at position 2). Key comparisons include:

| Compound Name | Chain Length | Fluorination Pattern | Functional Group | CAS Number | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | C12 | Perfluoro, unsaturated | Carboxylate | Not provided | Double bond at C2; unsaturated chain |

| Perfluorododecanoic acid (PFDoDA) | C12 | Fully saturated | Carboxylate | 307-55-1 | Fully saturated perfluorinated chain |

| 2H-Perfluoro-2-octenoic acid | C8 | Perfluoro, unsaturated | Carboxylic acid | 161094-76-4 | Shorter chain (C8); similar unsaturation |

| 8:2 Fluorotelomer alcohol (8:2 FTOH) | C8 (with C2 fluorotelomer) | Partially fluorinated | Alcohol | 678-39-7 | Hydroxyl group; non-ionic surfactant |

| Perfluorooctanoic acid (PFOA) | C8 | Fully saturated | Carboxylate | 335-67-1 | Shorter chain; widely regulated |

Key Observations :

- Functional Groups : Carboxylates (e.g., PFDoDA) are more water-soluble than alcohols (e.g., 8:2 FTOH), influencing environmental mobility .

Physicochemical Properties

| Property | This compound | PFDoDA | 8:2 FTOH | PFOA |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~500 (estimated) | 614.09 | 454.2 | 414.07 |

| Water Solubility | Low (similar to PFDoDA) | 0.002–0.01 mg/L | 0.1–1 mg/L | 3,400 mg/L |

| Log Kow (Octanol-Water Partition Coefficient) | High (>6) | 8.1 | 5.2 | 4.8 |

| Persistence in Environment | High (years) | High | Moderate | High |

Sources : Data inferred from structural analogs in , and 13.

Key Observations :

- Persistence: Longer-chain PFAS (C12) like PFDoDA and this compound resist degradation due to strong C-F bonds, leading to environmental persistence .

- Bioaccumulation : Higher Log Kow values in C12 compounds suggest greater bioaccumulation in fatty tissues compared to C8 analogs .

Toxicity and Regulatory Status

| Compound | Acute Toxicity (LD50) | Chronic Effects | Regulatory Status (Example) |

|---|---|---|---|

| This compound | Not available | Suspected endocrine disruption (based on structural analogs) | Not widely regulated; limited data |

| PFDoDA | >500 mg/kg (oral rat) | Hepatotoxicity, immunotoxicity | Listed under EU REACH as SVHC |

| PFOA | 50–100 mg/kg (oral rat) | Carcinogenicity (IARC Group 2B) | Globally restricted (Stockholm Convention) |

| 8:2 FTOH | Low acute toxicity | Metabolic interference, developmental effects | Monitored under EPA PFAS Action Plan |

Key Observations :

- Data Gaps: Direct toxicity data for this compound are scarce, but its structural similarity to PFDoDA suggests comparable risks .

- Regulatory Trends : Shorter-chain PFAS (e.g., PFOA) face stricter regulations, while longer-chain compounds like PFDoDA are increasingly scrutinized .

Degradation Pathways :

- Unsaturated PFAS like this compound may degrade into shorter-chain perfluoroalkyl acids (PFAAs) under UV exposure or microbial action, whereas saturated PFAS (e.g., PFDoDA) are more resistant .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 2H-Perfluoro-2-dodecenoate in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity for perfluorinated compounds. Sample preparation should include solid-phase extraction (SPE) to isolate the analyte from complex matrices like water or soil. Isotope dilution using labeled internal standards (e.g., carbon-13 analogs) improves quantification accuracy . Validation protocols must follow guidelines such as EPA Method 537.1 for PFAS analysis.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Avoid inhalation, skin contact, and aerosol formation. Use fume hoods with HEPA filters and wear nitrile gloves, lab coats, and respiratory protection. Storage should occur at -20°C under inert gas (e.g., nitrogen) to prevent degradation . Emergency measures for spills include neutralization with calcium carbonate and disposal via hazardous waste channels .

Q. How can researchers access regulatory guidelines for studying this compound?

Consult the Toxicological Profile for Perfluoroalkyls (ATSDR) and databases like the Pharos Project, which compile regulations from agencies such as the EPA and ECHA . Cross-reference with the General Catalog of Kanto Reagents for analytical standards and safety certifications .

Advanced Research Questions

Q. What experimental designs optimize assessments of this compound’s bioaccumulation in aquatic ecosystems?

Combine in vivo models (e.g., zebrafish or Daphnia magna) with in silico predictions using quantitative structure-activity relationships (QSARs). Measure bioconcentration factors (BCFs) across trophic levels and validate with stable isotope tracing. Triangulate data from controlled lab experiments, field sampling, and computational models to account for environmental variables .

Q. How can contradictions in reported environmental half-lives of this compound be resolved?

Discrepancies often arise from matrix effects (e.g., sediment vs. water) or differing experimental conditions (pH, temperature). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality . Use meta-analysis frameworks to harmonize datasets, and conduct controlled degradation studies under standardized OECD guidelines .

Q. What mechanistic studies are needed to elucidate this compound’s interaction with biological systems?

Employ transcriptomics and metabolomics to identify pathways affected by exposure (e.g., peroxisome proliferator-activated receptor activation). Use molecular docking simulations to predict binding affinity with serum proteins like albumin. Validate findings with in vitro assays (e.g., HepG2 cell lines) and compare with structurally related PFAS (e.g., PFOS, PFOA) .

Q. How can researchers model the environmental fate of this compound in heterogeneous matrices?

Develop fugacity-based models incorporating partition coefficients (e.g., log Kow, log Koc) and degradation rates. Calibrate models with field data from contaminated sites, and use geographic information systems (GIS) to map spatial distribution. Sensitivity analyses should identify key variables (e.g., organic carbon content, hydraulic conductivity) .

Methodological Frameworks

- PICO Framework : Structure studies by defining Population (e.g., aquatic organisms), Intervention (exposure concentration), Comparison (control groups), and Outcome (biomarker levels) .

- Data Triangulation : Combine LC-MS/MS results, computational predictions, and ecological surveys to strengthen conclusions .

- Regulatory Compliance : Align experimental protocols with EPA, OECD, and ECHA guidelines to ensure reproducibility and regulatory relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.